

An In-depth Technical Guide to 3-Ethylpentanoic Acid: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **3-Ethylpentanoic acid**

Cat. No.: **B1595041**

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Foreword

In the landscape of modern chemical research and pharmaceutical development, a nuanced understanding of molecular entities is paramount. **3-Ethylpentanoic acid** (CAS No: 58888-87-2), a branched-chain fatty acid, represents a molecule of significant interest. While structurally unassuming, its chemical properties and biological interactions offer a compelling narrative for researchers. This guide is designed for the discerning scientist, moving beyond a superficial listing of data to explore the causality behind its behavior. We will delve into its physicochemical characteristics, spectroscopic signature, synthetic pathways, and its emerging role as a synthetic intermediate and biologically active compound. The protocols and data herein are presented to be self-validating, grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Core Molecular Profile and Physicochemical Properties

3-Ethylpentanoic acid is a carboxylic acid characterized by a seven-carbon skeleton. Its structure consists of a pentanoic acid backbone with an ethyl group substituted at the third carbon position.^[1] This branching imparts specific steric and electronic properties that influence its reactivity and physical behavior compared to its linear isomer, heptanoic acid. The carboxyl functional group is the primary site of reactivity and is responsible for its acidic nature and ability to form hydrogen bonds.^[1]

Structural and General Data

Identifier	Value	Source
IUPAC Name	3-ethylpentanoic acid	PubChem[2]
CAS Number	58888-87-2	PubChem[2]
Molecular Formula	C ₇ H ₁₄ O ₂	PubChem[2]
Molecular Weight	130.18 g/mol	PubChem[2]
SMILES	CCC(CC)CC(=O)O	Biosynth[3]
InChI Key	ATUUSOSLBXVJKL-UHFFFAOYSA-N	CymitQuimica[1]

Physical and Chemical Properties

A summary of the key physicochemical properties is crucial for predicting the behavior of **3-Ethylpentanoic acid** in various experimental conditions, from reaction setups to analytical separations.

Property	Value	Source
Appearance	Colorless to pale yellow liquid	CymitQuimica[1]
Density	0.9 ± 0.1 g/cm ³	ECHEMI[4], Chemsoc[5]
Boiling Point	~212-215 °C at 760 mmHg	ECHEMI[4], Chemsoc[5]
Flash Point	102.8 ± 6.9 °C	ECHEMI[4]
Refractive Index	~1.431	ECHEMI[4]
XLogP3	2.1	PubChem[2]
Topological Polar Surface Area	37.3 Å ²	PubChem[2]

Expertise & Experience Insight: The XLogP3 value of 2.1 indicates moderate lipophilicity. This suggests that while it has some solubility in nonpolar organic solvents, the carboxylic acid group ensures a degree of polarity. This balance is critical in drug development, influencing properties like membrane permeability and interaction with biological targets. The relatively

high boiling point is a direct consequence of intermolecular hydrogen bonding between the carboxylic acid groups.

Spectroscopic Characterization: The Molecular Fingerprint

Accurate structural elucidation is the bedrock of chemical science. The combination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides an unambiguous identification of **3-Ethylpentanoic acid**.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups in **3-Ethylpentanoic acid**.

- O-H Stretch: A very broad and strong absorption band is expected in the $2500\text{-}3500\text{ cm}^{-1}$ region. This characteristic broadness is due to the strong hydrogen bonding between acid molecules in the liquid phase.[6]
- C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharp peaks just below 3000 cm^{-1} .
- C=O Stretch: A strong, sharp absorption band characteristic of a carboxylic acid carbonyl group will be present, typically between $1700\text{-}1725\text{ cm}^{-1}$.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

- ^1H NMR:
 - -COOH (1H): A very broad singlet, highly deshielded, appearing far downfield (typically 10-12 ppm). Its broadness is due to chemical exchange.[6]
 - -CH- (1H): A multiplet, located alpha to two methylene groups and beta to the carbonyl.
 - -CH₂- (alpha to COOH, 2H): A doublet, deshielded by the adjacent carbonyl group.

- -CH₂- (in ethyl groups, 4H): A quartet, coupled to the adjacent methyl protons.
- -CH₃ (in ethyl groups, 6H): A triplet, coupled to the adjacent methylene protons.
- ¹³C NMR:
 - -COOH: The carbonyl carbon is the most deshielded, appearing in the 175-185 ppm region.[6]
 - -CH-: The tertiary carbon at position 3.
 - -CH₂-: Signals for the three distinct methylene carbons.
 - -CH₃: Signal for the two equivalent methyl carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry will show a molecular ion peak ($[M]^+$) at $m/z = 130$. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl radical (-OH, $m/z = 113$) and the subsequent loss of carbon monoxide (-CO, $m/z = 85$), which is a signature fragmentation pathway.[6]

Synthesis and Chemical Reactivity

Understanding how a molecule is synthesized and how it reacts is fundamental to its application. **3-Ethylpentanoic acid** serves as a valuable synthetic intermediate.[7]

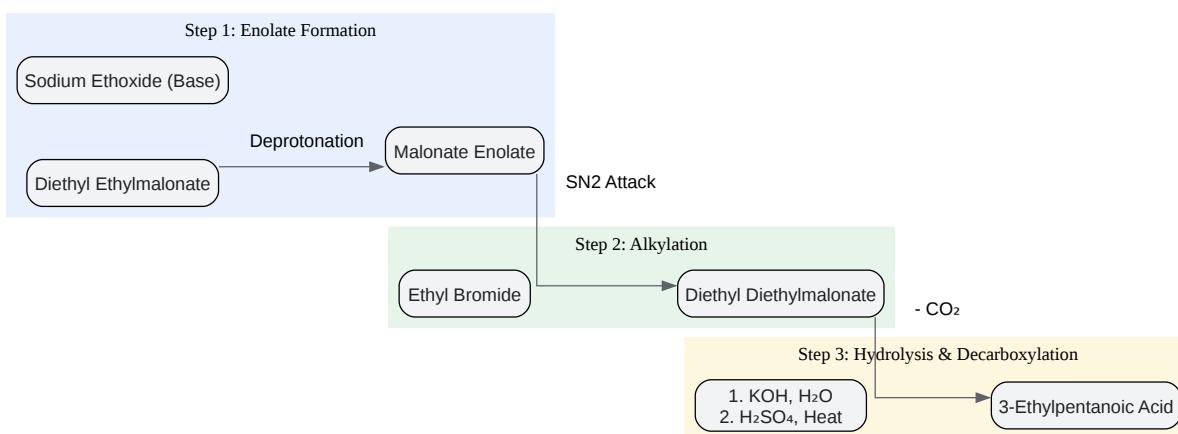
Plausible Synthetic Pathway: Malonic Ester Synthesis

A robust and common method for preparing substituted carboxylic acids is the malonic ester synthesis. While direct synthesis for **3-ethylpentanoic acid** is not detailed in the provided literature, a scientifically sound protocol can be extrapolated from the synthesis of its close analog, 3-methylpentanoic acid.[8] This demonstrates a logical approach to creating branched-chain acids.

Experimental Protocol: Synthesis via Diethyl Ethylmalonate

- Deprotonation: Diethyl ethylmalonate is treated with a strong base, such as sodium ethoxide (NaOEt) in ethanol, to generate a stabilized enolate. The ethoxide anion abstracts the acidic α -hydrogen between the two ester groups.
- Alkylation: The resulting enolate nucleophile is then alkylated with an ethyl halide, such as ethyl bromide ($\text{CH}_3\text{CH}_2\text{Br}$). This introduces the second ethyl group at the α -position.
- Saponification and Decarboxylation: The resulting diethyl diethylmalonate is hydrolyzed under basic conditions (e.g., using aqueous potassium hydroxide to prevent precipitation of salts) followed by acidification (e.g., with H_2SO_4).^[8] Heating the resulting dicarboxylic acid intermediate causes decarboxylation, yielding the final product, **3-Ethylpentanoic acid**.

Causality Insight: The choice of potassium hydroxide over sodium hydroxide for saponification is critical to maintain a homogenous reaction mixture, as sodium salts of the intermediate can precipitate and stall the reaction.^[8] Subsequent acidification must be done with a non-volatile acid like sulfuric acid to prevent co-distillation with the product during purification.^[8]



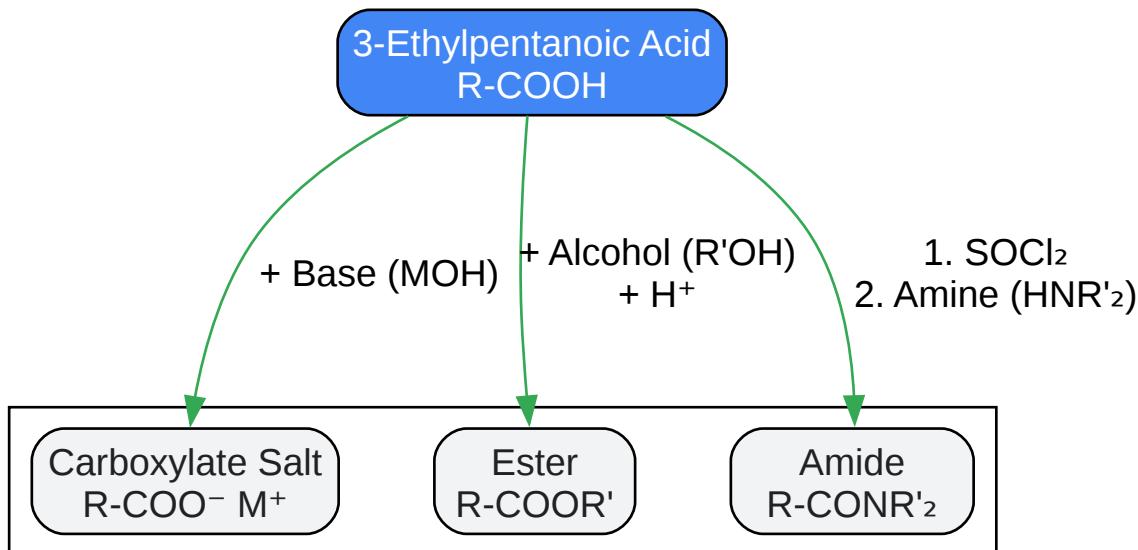
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Caption: Malonic ester synthesis pathway for **3-Ethylpentanoic acid**.

Core Reactivity

The chemistry of **3-Ethylpentanoic acid** is dominated by its carboxyl group. It undergoes reactions typical of carboxylic acids, making it a versatile building block in organic synthesis.[\[1\]](#) [\[7\]](#)

- Neutralization: As an acid, it reacts with bases to form carboxylate salts.
- Esterification: Reacts with alcohols under acidic conditions (e.g., Fischer esterification) to form esters. This is a fundamental transformation used to modify the molecule's properties or protect the carboxyl group.[\[1\]](#)
- Amidation: The carboxyl group can be converted to an amide, often via an acyl chloride intermediate, by reacting with an amine. This is a cornerstone reaction in the synthesis of many pharmaceuticals.[\[7\]](#)

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Caption: Key reactions of the **3-Ethylpentanoic acid** carboxyl group.

Applications in Research and Drug Development

3-Ethylpentanoic acid is more than a simple chemical intermediate; its unique structure has led to its investigation in several high-value applications.

Analytical Reference Standard

The compound is used as a fully characterized reference standard for analytical method development, validation, and quality control during drug synthesis and formulation.^[9] Its purity and known spectroscopic properties allow for the accurate quantification and identification of related substances in complex matrices.

Potential Therapeutic Activity

Emerging research has highlighted the potential biological activity of **3-Ethylpentanoic acid**, making it a molecule of interest for drug discovery professionals.

- **HDAC Inhibition:** It has been shown to inhibit histone deacetylase (HDAC) activity.^{[1][3]} HDAC inhibitors are a class of compounds being actively investigated as anti-cancer agents, as they can modulate gene expression and induce cell cycle arrest and apoptosis in tumor cells.
- **Fatty Acid Synthase Inhibition:** The molecule also demonstrates inhibitory effects on fatty acid synthase, an enzyme involved in the production of branched-chain fatty acids that can be hepatotoxic.^{[1][3]} This mechanism is relevant to metabolic disorders and certain types of cancer where fatty acid metabolism is dysregulated.

Pharmacokinetic Interest

Studies in animal models have indicated that **3-Ethylpentanoic acid** possesses interesting pharmacokinetic properties. It can be converted into a more hydrophobic form by endogenous enzymes, which may enhance its absorption from the gastrointestinal tract and alter its metabolic profile in the liver.^{[1][3]} This inherent "drug-like" characteristic makes its scaffold an attractive starting point for medicinal chemistry campaigns.

Safety and Handling

A thorough understanding of a chemical's hazard profile is non-negotiable for ensuring laboratory safety.

- Primary Hazards: Like many carboxylic acids, **3-Ethylpentanoic acid** is expected to be an irritant. Direct contact may cause skin and serious eye irritation.[1][10] Inhalation of vapors may cause respiratory tract irritation.[10]
- Toxicological Profile: While specific toxicological data for **3-Ethylpentanoic acid** is limited, data for structurally related compounds like 2-ethylhexanoic acid indicate potential for developmental toxicity at high oral doses in rodent studies.[11] The proposed mechanism involves liver toxicity leading to a zinc deficiency in the developing embryo.[11] This underscores the importance of minimizing exposure.

Recommended Handling Protocol:

- Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]
- First Aid:
 - Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[10]
 - Skin: Wash off with soap and plenty of water.[10]
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[10]
- Storage: Store in a tightly sealed container in a dry, well-ventilated area.

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